molecular formula C7H10O B13002692 Bicyclo[2.2.1]hept-2-en-7-ol CAS No. 53783-87-2

Bicyclo[2.2.1]hept-2-en-7-ol

Cat. No.: B13002692
CAS No.: 53783-87-2
M. Wt: 110.15 g/mol
InChI Key: PSKWDFVNXXATCG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]hept-2-en-7-ol can be synthesized through various methods. One common approach involves the Diels-Alder reaction, where cyclopentadiene reacts with an appropriate dienophile to form the bicyclic structure. Subsequent hydroxylation of the double bond yields the desired alcohol .

Industrial Production Methods

Industrial production of this compound often involves catalytic processes. For example, the vinylic polymerization of bicyclo[2.2.1]hept-2-ene (norbornene) using cobalt (II) compounds and metallocenes in the presence of methylaluminoxane (MAO) has been reported .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.1]hept-2-en-7-ol is unique due to its combination of a bicyclic structure with a double bond and a hydroxyl group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

bicyclo[2.2.1]hept-2-en-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-7-5-1-2-6(7)4-3-5/h1-2,5-8H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKWDFVNXXATCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50927112
Record name Bicyclo[2.2.1]hept-2-en-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50927112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694-70-2, 13118-70-2, 53783-87-2
Record name Bicyclo(2.2.1)hept-2-en-7-ol, anti-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo(2.2.1)hept-2-en-7-ol, syn-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013118702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo(2.2.1)hept-2-en-7-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053783872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[2.2.1]hept-2-en-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50927112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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